Miltefosine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miltefosine-d9 is a deuterated analog of miltefosine, a broad-spectrum antimicrobial and antileishmanial agent. Miltefosine was originally developed in the 1980s as an anti-cancer agent but is now primarily used to treat leishmaniasis, a disease caused by parasites of the Leishmania type . This compound is chemically similar to miltefosine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of miltefosine-d9 involves the incorporation of deuterium atoms into the miltefosine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of hexadecylphosphocholine with deuterated ethyl phosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles to those used for miltefosine but requires the use of deuterated starting materials. The process involves large-scale reactions under optimized conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Miltefosine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate derivatives, alcohol derivatives, and substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
Miltefosine-d9 has a wide range of scientific research applications:
Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the biological effects and interactions of miltefosine.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in treating diseases like leishmaniasis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Miltefosine-d9 exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in target cells by disrupting lipid-dependent cell signaling pathways.
Lipid Metabolism Disturbance: It interferes with lipid metabolism, affecting the integrity of cell membranes.
Molecular Targets: The primary molecular targets include phosphatidylcholine synthesis and cytochrome c oxidase
Vergleich Mit ähnlichen Verbindungen
Miltefosine-d9 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Hexadecylphosphocholine: The non-deuterated form of miltefosine.
Alkylphosphocholines: A class of compounds with similar structures and biological activities.
Pentavalent Antimony Compounds: Used in the treatment of leishmaniasis but with different mechanisms of action
This compound stands out due to its enhanced stability and ability to provide detailed insights into the drug’s behavior in biological systems.
Eigenschaften
Molekularformel |
C21H46NO4P |
---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
hexadecyl 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i2D3,3D3,4D3 |
InChI-Schlüssel |
PQLXHQMOHUQAKB-WVZRYRIDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.